

An In-depth Technical Guide to Empedopeptin and its Structural Analogs

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Compound of Interest

Compound Name: *Empedopeptin*

Cat. No.: *B10785103*

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Executive Summary

Empedopeptin is a cyclic lipodepsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA). Its unique mechanism of action, which involves the calcium-dependent sequestration of lipid II, a crucial precursor in bacterial cell wall biosynthesis, makes it a compelling target for the development of new antimicrobial agents. This technical guide provides a comprehensive overview of **empedopeptin**, its structural analogs, and derivatives. It delves into the structure-activity relationships (SAR), mechanism of action, and available quantitative data. Furthermore, this guide furnishes detailed experimental protocols for key assays and syntheses, alongside visualizations of pertinent biological pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

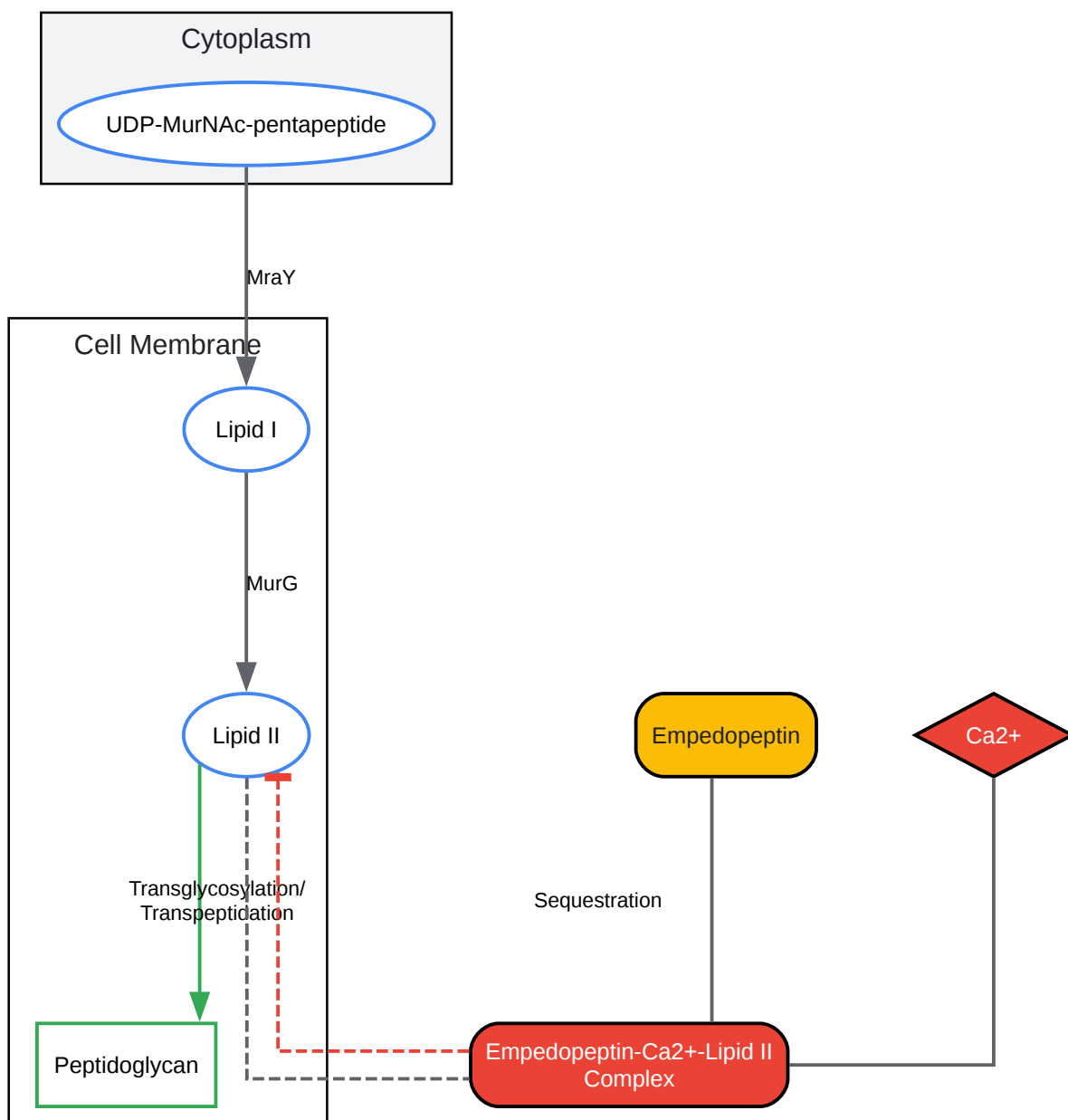
Core Compound: Empedopeptin

Empedopeptin is a naturally occurring antibiotic produced by the bacterium *Empedobacter haloabium*.^[1] It consists of a cyclic octapeptide core, a C14 fatty acid tail, and several non-proteinogenic amino acids, including hydroxyaspartic acid and hydroxyproline.^[2] The cyclic structure is formed by an ester linkage between the C-terminal amino acid and a threonine residue within the peptide sequence.

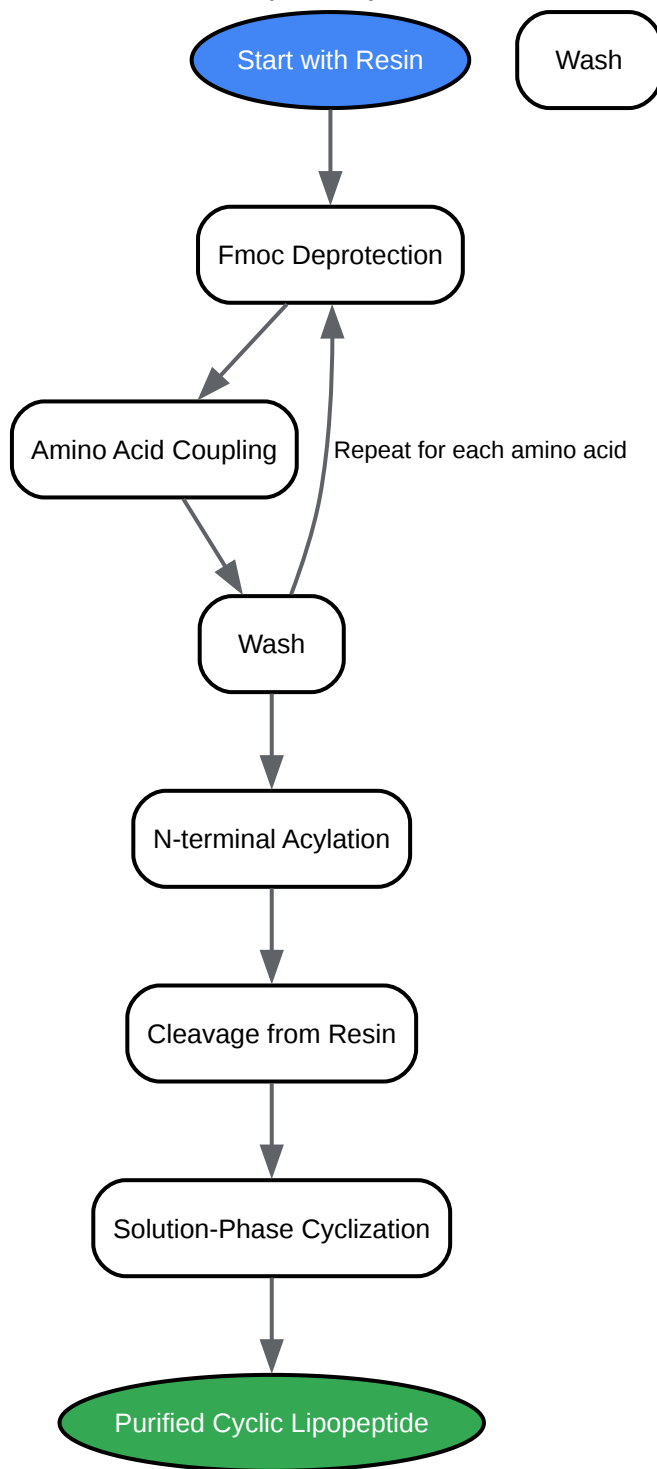
Mechanism of Action

Empedopeptin exerts its bactericidal effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[3] This inhibition is achieved through a calcium-dependent binding to undecaprenyl pyrophosphate (C55-PP) containing peptidoglycan precursors, with a primary affinity for lipid II.[3][4] The formation of an **empedopeptin**-lipid II complex effectively sequesters this vital building block, preventing its incorporation into the growing peptidoglycan chain and ultimately leading to cell lysis.[3] The presence of calcium ions is crucial for this interaction, as it enhances the binding of **empedopeptin** to its target molecules.[4]

Empedopeptin Mechanism of Action



Solid-Phase Peptide Synthesis Workflow

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